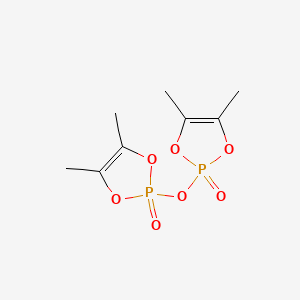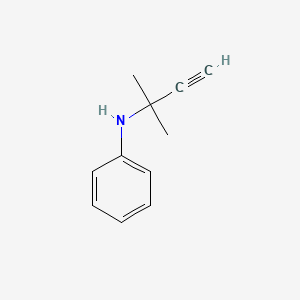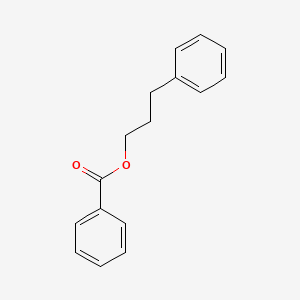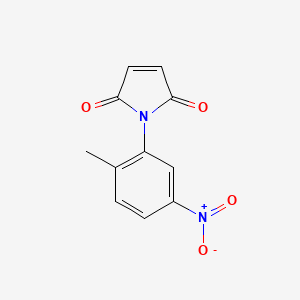
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione is a novel small molecule that has been studied extensively in the scientific community. It is a member of the pyrrole-dione family of compounds and has been found to have a wide range of applications in various scientific fields.
Scientific Research Applications
Antibacterial Activity
1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide: , a derivative of the core compound, has shown promising results as an antibacterial agent. It exhibits excellent antibacterial activity with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 7.8 and 15.6 µg/mL , respectively, against pathogens like P. aeruginosa and L. monocytogenes . This suggests potential for developing new antibiotics to combat drug-resistant bacterial infections.
Drug Discovery and Heterocyclic Chemistry
The compound is a part of the heterocycles family, which are significant due to their biological activity. Heterocycles are common in drugs and medicinal chemistry targets. The research process often involves mimicking natural structures, and since heterocycles are core elements of many natural products, they are pivotal in drug discovery .
Synthesis of Pyrrolidinone Derivatives
Pyrrolidinone derivatives are important in medicinal chemistry for their broad biological and pharmaceutical activity. The compound serves as a precursor for synthesizing various pyrrolidinone derivatives that can be further modified to enhance their biological activity .
Development of Antibacterial Agents
The urgent need to develop new antibacterial agents to combat drug-resistant bacterial infections has led to the exploration of compounds like 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione . Its derivatives have been tested for antibacterial activity, showing potential as a scaffold for creating effective therapeutics .
Flow Chemistry Applications
While not directly related to 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione , flow chemistry techniques used in the synthesis of related compounds, such as 2-methylpyridines, highlight the importance of continuous flow methods. These methods offer advantages like shorter reaction times, increased safety, and reduced waste, which could be applicable to the synthesis of derivatives of our compound of interest .
Green Chemistry
The principles of green chemistry can be applied to the synthesis of derivatives of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione . The focus on reducing waste and improving safety during chemical reactions is crucial for sustainable development in pharmaceutical research .
Novel Synthesis Methods
Innovative synthesis methods for creating intermediates of drugs like imatinib involve compounds structurally related to 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione . These methods contribute to the advancement of medicinal chemistry and the optimization of drug synthesis processes .
Mechanism of Action
Target of Action
The primary target of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione is bacterial cells, as the compound has demonstrated excellent antibacterial activity . The compound is particularly effective against Pseudomonas aeruginosa and Listeria monocytogenes .
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the action of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione is the inhibition of bacterial growth. The compound has demonstrated excellent antibacterial activity, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 7.8 and 15.6 µg/mL, respectively, against P. aeruginosa and L. monocytogenes .
properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-7-2-3-8(13(16)17)6-9(7)12-10(14)4-5-11(12)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJCZKYOAQGDIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351743 | |
| Record name | 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
61294-20-0 | |
| Record name | 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-NITRO-ORTHO-TOLYL)-MALEIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





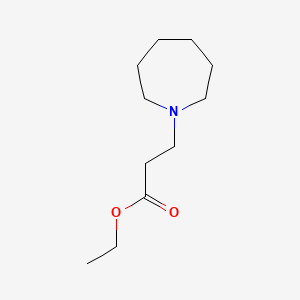

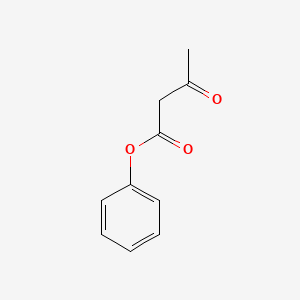
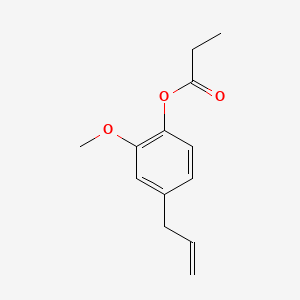
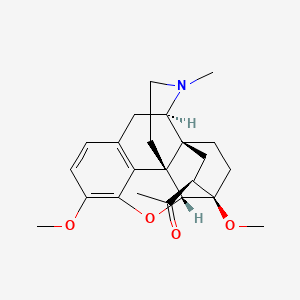

![4-[Ethyl(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1615417.png)

![N-(8-Aza-bicyclo[3.2.1]oct-3-yl)-acetamide](/img/structure/B1615422.png)
